
Mirandin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mirandin B is a natural compound classified under the lignans category. It is derived from the trunk wood of Nectandra miranda, a plant belonging to the Lauraceae family. The compound has a molecular formula of C22H26O6 and a molecular weight of 386.438 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mirandin B involves the isolation of neolignans from a benzene extract of Nectandra miranda trunk wood . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the extraction of the compound using organic solvents followed by purification techniques such as chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, the production of such natural compounds on an industrial scale would involve large-scale extraction from plant sources, followed by purification and quality control processes to ensure the desired purity and potency.
化学反応の分析
Types of Reactions: Mirandin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not extensively detailed in the available literature.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
Mirandin B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its potential effects on cellular processes and its role in various biological pathways. In medicine, it is explored for its potential therapeutic applications in treating hypertensive states, anginal throes, and cardiac dilapidation. In industry, this compound may be used in the development of new materials and products.
作用機序
The mechanism of action of Mirandin B involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in cardiovascular health. The exact molecular targets and pathways are not fully elucidated, but ongoing research aims to uncover the detailed mechanisms by which this compound exerts its effects.
類似化合物との比較
Mirandin B is structurally similar to other neolignans, such as Mirandin A and Licarin C . These compounds share a common lignan backbone but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Compared to other similar compounds, this compound may exhibit different pharmacological activities and potential therapeutic applications.
List of Similar Compounds:- Mirandin A
- Licarin C
Conclusion
This compound is a versatile natural compound with significant potential in various scientific research applications. Its unique chemical structure and biological properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover the detailed mechanisms of action and potential therapeutic applications of this compound, highlighting its importance in the scientific community.
特性
分子式 |
C22H26O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
3a-methoxy-3-methyl-5-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C22H26O6/c1-7-8-14-12-22(27-6)13(2)20(28-19(22)11-16(14)23)15-9-17(24-3)21(26-5)18(10-15)25-4/h7,9-13,20H,1,8H2,2-6H3 |
InChIキー |
MRRHZTMSIVTFSK-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


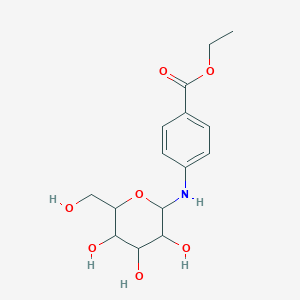

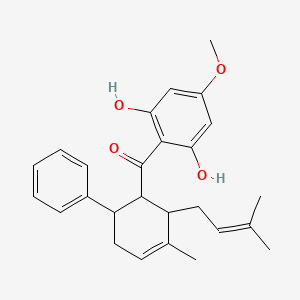

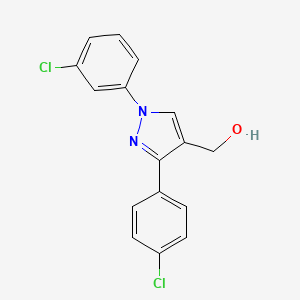

![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320098.png)
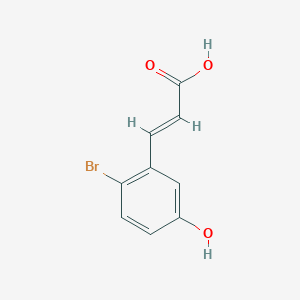

![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)
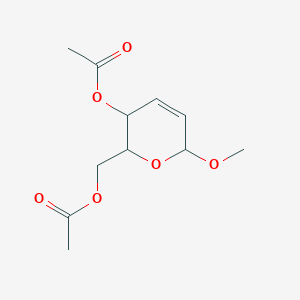
![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
